Deoxygedunin vs. 7,8-DHF: Lower In Vitro Binding Affinity but Superior In Vivo Antidepressant Potency
Deoxygedunin exhibits a TrkB binding affinity (Kd = 1.4 µM) that is weaker than that of 7,8-dihydroxyflavone (Kd = 320 nM) [1]. Despite this lower in vitro affinity, deoxygedunin demonstrates greater in vivo potency in the forced swim test (FST), an animal model of depression. In a 5-day intraperitoneal dosing regimen, both compounds were administered at 5 mg/kg, yet deoxygedunin produced a more pronounced reduction in immobility time, indicating superior antidepressant-like activity [2]. This suggests that deoxygedunin possesses favorable pharmacokinetic properties or additional mechanisms that enhance its in vivo efficacy relative to 7,8-DHF.
| Evidence Dimension | In vitro binding affinity (Kd) and in vivo antidepressant efficacy |
|---|---|
| Target Compound Data | Deoxygedunin: TrkB Kd = 1.4 µM; 5 mg/kg IP significantly reduced immobility in FST |
| Comparator Or Baseline | 7,8-DHF: TrkB Kd = 320 nM; 5 mg/kg IP reduced immobility but less effectively than deoxygedunin |
| Quantified Difference | Binding affinity: Deoxygedunin is approximately 4.4-fold weaker (1.4 µM vs. 0.32 µM). In vivo: Deoxygedunin > 7,8-DHF in efficacy at equivalent dose. |
| Conditions | In vitro: Surface plasmon resonance; In vivo: Male mice, 5 mg/kg IP, 5-day treatment, forced swim test (6 min, immobility recorded last 4 min) |
Why This Matters
This data guides selection for in vivo studies where behavioral outcomes are prioritized over maximal target engagement, favoring deoxygedunin over 7,8-DHF.
- [1] Jang SW, Liu X, Chan CB, et al. Deoxygedunin, a natural product with potent neurotrophic activity in mice. PLoS One. 2010;5(7):e11528. doi:10.1371/journal.pone.0011528 View Source
- [2] Alchetron. Deoxygedunin. Accessed April 2026. View Source
